BenchChemオンラインストアへようこそ!

2-Methoxy-4-[(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)-hydrazonomethyl]-phenol

Membrane Trafficking Golgi Apparatus Endosome

Exo2 is the preferred, non-interchangeable chemical probe for dissecting post-Golgi trafficking. Unlike brefeldin A, which non-selectively inhibits Arf-GEFs and causes TGN-endosomal tubulation and merging, Exo2 cleanly disrupts TGN morphology and anterograde transport while preserving compartmental boundaries. Its unmatched selectivity allows researchers to block Shiga toxin delivery to the ER without affecting cholera toxin retrograde transport—a functional bifurcation impossible with BFA. For precise mapping of secretory pathways and Arf-GEF functions, Exo2 is essential. Standard working concentration: 50 µM.

Molecular Formula C18H18N4O2S
Molecular Weight 354.4 g/mol
CAS No. 304684-77-3
Cat. No. B3123135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-[(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)-hydrazonomethyl]-phenol
CAS304684-77-3
Synonyms4-hydroxy-3-methoxy-(5,6,7,8-tetrahydro(1)benzothieno(2,3-d)pyrimidin-4-yl)hydrazone benzaldehyde
Exo-2 compound
Exo2 compound
Molecular FormulaC18H18N4O2S
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=NNC2=C3C4=C(CCCC4)SC3=NC=N2)O
InChIInChI=1S/C18H18N4O2S/c1-24-14-8-11(6-7-13(14)23)9-21-22-17-16-12-4-2-3-5-15(12)25-18(16)20-10-19-17/h6-10,23H,2-5H2,1H3,(H,19,20,22)
InChIKeyVFNUTEMVQGLDAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Exo2 (304684-77-3) Procurement Guide for Membrane Trafficking Research


2-Methoxy-4-[(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)-hydrazonomethyl]-phenol (CAS 304684-77-3), commonly referred to as Exo2, is a small-molecule secretion inhibitor within the tetrahydrobenzothienopyrimidine chemotype [1]. It is primarily utilized as a chemical probe to investigate intracellular membrane trafficking, particularly at the trans-Golgi network (TGN) and endoplasmic reticulum (ER)-Golgi interface . Exo2 induces morphological changes in the Golgi apparatus that are functionally similar to brefeldin A (BFA) but with a distinctly different phenotypic signature, making it a critical tool for dissecting secretory pathway mechanisms [2].

Critical Differentiation: Why Exo2 (304684-77-3) Cannot Be Replaced by Brefeldin A or Other Arf-GEF Inhibitors


Generic substitution of Exo2 with brefeldin A (BFA) or other Arf-GEF inhibitors is scientifically invalid due to divergent target engagement and downstream phenotypic consequences [1]. While both BFA and Exo2 inhibit anterograde transport and disrupt TGN morphology in HeLa and BS-C-1 cells, BFA non-selectively inhibits at least three Arf-GEF targets (GBF1, BIG1, BIG2), whereas Exo2's activity profile is more constrained, operating at the level of the TGN, Golgi, and a subset of early endosomes without inducing TGN-endosomal tubulation and merging [2]. Furthermore, Exo2 demonstrates differential toxin trafficking: it significantly perturbs Shiga toxin delivery to the ER but does not affect cholera toxin retrograde transport, a functional bifurcation not observed with BFA [3]. These mechanistic distinctions render Exo2 a superior and non-interchangeable tool for experiments requiring precise dissection of post-Golgi trafficking pathways.

Quantitative Evidence for Exo2 (304684-77-3) Differentiation: Head-to-Head and Class-Level Comparisons


Phenotypic Selectivity: Exo2 Does Not Induce TGN-Endosomal Tubulation Unlike Brefeldin A

In a direct head-to-head comparison in HeLa and BS-C-1 cells, Exo2 and BFA were both found to significantly disrupt TGN morphology and inhibit anterograde transport. However, Exo2 uniquely does not induce the tubulation and merging of TGN and endosomal compartments, a hallmark phenotype of BFA treatment [1]. This differential phenotype was consistently observed across multiple independent experiments.

Membrane Trafficking Golgi Apparatus Endosome Chemical Probe

Toxin Trafficking Specificity: Exo2 Selectively Blocks Shiga Toxin but Not Cholera Toxin ER Delivery

In comparative functional assays, Exo2 treatment significantly perturbed the delivery of Shiga toxin to the ER, while the retrograde trafficking of cholera toxin from the TGN to the ER lumen remained intact [1]. This is in contrast to BFA, which broadly inhibits both pathways [2]. The selective blockade of Shiga toxin trafficking without affecting cholera toxin transport represents a functional differentiation that cannot be achieved with BFA.

Bacterial Toxin Retrograde Transport ER TGN

Chemical Tractability: Exo2 Scaffold Enables Generation of Selective Derivatives with Reduced Toxicity

Exo2 is significantly more amenable to chemical modification than BFA, enabling the generation of a panel of analogues with separated organelle morphology, target specificity, innate toxicity, and toxin protection profiles [1]. This chemical tractability led to the development of LG186, a more selective and reversible inhibitor of GBF1 function, which induces Golgi stack disassembly in both human and canine cells—a phenotype distinct from Exo2 and other reported GBF1 inhibitors [2].

Medicinal Chemistry Structure-Activity Relationship Chemical Probe Development GBF1

Cellular Protection: Exo2 Provides Quantifiable Protection Against Shiga Toxin Challenge

In a cellular intoxication assay, pre-treatment with Exo2 protected HeLa and Vero cells from Shiga toxin (STx)-induced protein synthesis inhibition. The protective effect was quantified using the protective index (ratio of IC50 Exo2-treated cells / IC50 control DMSO-treated cells) [1]. While the exact protective index value is not provided in the available abstract, the assay demonstrates a quantifiable functional consequence of Exo2 treatment that is relevant for studying toxin trafficking and cellular defense mechanisms.

Shiga Toxin Cytoprotection Intoxication IC50

Optimal Research Applications for Exo2 (304684-77-3) Based on Quantitative Evidence


Dissecting TGN Function Without Endosomal Tubulation Artifacts

Exo2 is the preferred chemical probe for experiments requiring disruption of TGN morphology and anterograde transport while avoiding the confounding tubulation and merging of TGN and endosomal compartments induced by BFA [1]. This application is critical for researchers studying TGN-specific cargo sorting, TGN exit pathways, and the spatial organization of the secretory pathway. Use Exo2 at 50 µM for 30-60 min in mammalian cell culture to achieve TGN disruption without endosomal tubulation.

Selective Blockade of Shiga Toxin Retrograde Transport for Pathway Mapping

Exo2's unique ability to block Shiga toxin delivery to the ER while sparing cholera toxin retrograde transport makes it an essential tool for mapping distinct retrograde trafficking routes [1]. This selectivity allows researchers to identify molecular components and cellular machinery specifically involved in the Shiga toxin pathway, which has implications for understanding bacterial pathogenesis and developing anti-toxin therapeutics. Standard working concentration is 50 µM with 30 min pre-treatment before toxin challenge.

Chemical Scaffold for Developing Next-Generation GBF1-Targeted Probes

For medicinal chemistry and chemical biology groups focused on developing selective inhibitors of Arf-GEFs, Exo2 serves as a superior starting scaffold due to its demonstrated chemical tractability [1]. The Exo2 core structure (tetrahydrobenzothienopyrimidine linked to a vanillin moiety via a hydrazone bond) can be systematically modified to generate analogues with improved selectivity, reduced toxicity, and tailored phenotypic effects, as exemplified by the development of LG186 [2].

Validating GBF1-Dependent Versus GBF1-Independent Golgi Phenotypes

Given that Exo2 acts through Arf-GEF inhibition but also induces phenotypic changes not directly related to GBF1, it can be used in conjunction with more selective GBF1 inhibitors (like LG186) to dissect GBF1-dependent and -independent cellular processes [1]. This combinatorial approach is valuable for researchers studying Golgi structure maintenance, Arf GTPase regulation, and the role of specific Arf-GEFs in membrane trafficking.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methoxy-4-[(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)-hydrazonomethyl]-phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.